(+)-Hydrastine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

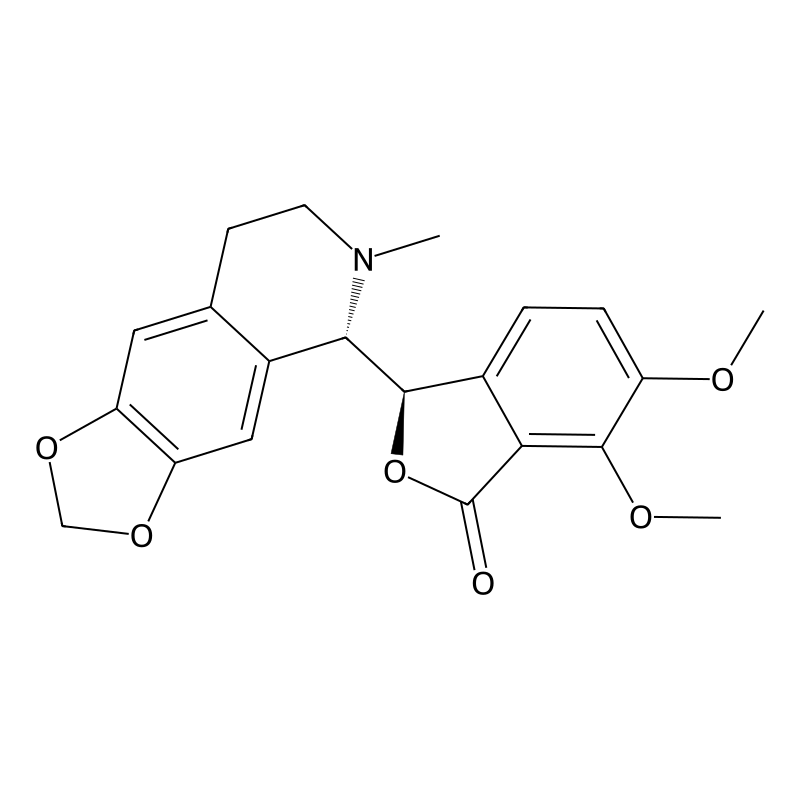

(+)-Hydrastine is an isoquinoline alkaloid primarily derived from the plant Hydrastis canadensis, commonly known as goldenseal. Discovered in 1851 by Alfred P. Durand, hydrastine is characterized by its complex chemical structure, which includes multiple methoxy groups and a tetrahydroisoquinoline framework. Its molecular formula is CHNO, with a molar mass of approximately 383.4 g/mol. The compound has garnered attention due to its potential pharmacological properties, including effects on hemostasis and vascular contraction .

Anti-inflammatory properties

Some studies suggest (+)-Hydrastine might possess anti-inflammatory properties. In vitro (performed in a test tube) studies have shown it can inhibit the production of inflammatory mediators (Source: ). However, further research, particularly in vivo (performed in a living organism) studies, is needed to confirm these effects.

Antimicrobial activity

(+)-Hydrastine has demonstrated some antimicrobial activity against certain bacteria and fungi in laboratory settings (Source: ). However, the clinical significance of these findings is unclear, and more research is needed to determine its effectiveness against specific pathogens.

Other potential applications

The chemical reactivity of (+)-hydrastine includes hydrolysis, which yields hydrastinine, another alkaloid with distinct pharmacological properties. The synthesis of hydrastine typically involves key reactions such as the Passerini reaction for constructing lactonic amide intermediates and reductive amination for installing the N-methyl group . Notably, total synthesis approaches have utilized cascade cyclization techniques to achieve high enantioselectivity .

(+)-Hydrastine exhibits significant biological activity, particularly in the context of hemostasis. It has been shown to reduce capillary permeability, slow blood flow, and induce vascular wall contraction, making it a compound of interest in treating conditions related to bleeding and vascular disorders . Additionally, hydrastine has demonstrated antimicrobial properties and may possess antioxidant effects .

The synthesis of (+)-hydrastine has evolved over the years, with notable methods including:

- Total Synthesis via Cascade Cyclization: This method employs chiral epoxide ring-opening followed by cyclization reactions to yield the desired alkaloid with high enantiomeric excess .

- Passerini Reaction: Utilized to construct key intermediates from simple starting materials, facilitating the formation of the lactonic amide structure essential for hydrastine synthesis .

- Reductive Amination: This final step in synthesis involves the addition of formaldehyde to install the N-methyl group, completing the structure of hydrastine .

Research into the interactions of (+)-hydrastine with other compounds has highlighted its potential synergistic effects when combined with other alkaloids or herbal extracts. Studies have indicated that it may enhance or modulate the effects of drugs targeting similar biological pathways, although specific interaction profiles require further investigation for clinical applications .

Several compounds share structural similarities with (+)-hydrastine, each exhibiting unique pharmacological profiles:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Bicuculline | Isoquinoline Alkaloid | Known for its role as a GABA receptor antagonist |

| Palmatine | Isoquinoline Alkaloid | Exhibits antimicrobial and anti-inflammatory effects |

| Berberine | Isoquinoline Alkaloid | Notable for its metabolic benefits and antimicrobial properties |

| Canadine | Isoquinoline Alkaloid | Investigated for neuroprotective effects |

While these compounds share a common structural framework as isoquinoline alkaloids, (+)-hydrastine is unique due to its specific methoxy substitutions and biological activities related to hemostasis and vascular function .

(+)-Hydrastine was first synthesized during efforts to resolve the racemic mixture of hydrastine, a natural alkaloid discovered in 1851 by Alfred P. Durand in Hydrastis canadensis. Early 20th-century studies by Schmidt and Freund elucidated its molecular structure, while Robinson’s 1931 synthesis attempts laid groundwork for stereochemical differentiation. The enantiomeric separation of hydrastine in the 1950s revealed (+)-hydrastine as a distinct stereoisomer, though it remains less studied than its natural (−)-form.

Natural Sources and Botanical Distribution

While (−)-β-hydrastine dominates in Hydrastis canadensis, (+)-hydrastine is rarely found in nature. Isolated reports suggest trace amounts in Corydalis species, though synthetic routes remain the primary source. Goldenseal, native to North America, faces ecological threats, necessitating synthetic production for research.

Stereochemical Configuration and Enantiomeric Relationships

(+)-Hydrastine [(1S,9R)-β-hydrastine] features two stereocenters at C-1 and C-9, contrasting with the (1R,9S) configuration of (−)-β-hydrastine. The absolute configuration was confirmed via X-ray crystallography and enantioselective synthesis (Fig. 1).

Table 1: Stereochemical Properties of Hydrastine Enantiomers

| Property | (+)-Hydrastine | (−)-β-Hydrastine |

|---|---|---|

| Configuration (C-1/C-9) | 1S,9R | 1R,9S |

| Optical Rotation ([α]D) | +132° (c=1, CHCl₃) | −132° (c=1, CHCl₃) |

| Natural Abundance | Rare | >90% in H. canadensis |

Classification Within Isoquinoline Alkaloid Family

(+)-Hydrastine belongs to phthalide isoquinolines, characterized by a fused isoquinoline-phthalide structure. It shares this class with bicuculline and narcotine (Fig. 2). Unlike tylophorinicine (a phenanthroindolizidine), phthalide isoquinolines exhibit GABAergic modulation.

Comparative Analysis with Related Alkaloids

Berberine: Lacks the phthalide moiety, showing broader antimicrobial activity.

Bicuculline: Structural analog with potent GABAₐ receptor antagonism.

Tylophorinicine: Phenanthroindolizidine with antitumor activity via kinase inhibition.

(+)-Hydrastine functions as a competitive antagonist at bicuculline-sensitive GABA~A~ receptors, directly competing with GABA for binding at the orthosteric site. Structural analyses indicate that its phthalide isoquinoline scaffold facilitates interactions with key residues in the GABA~A~ receptor’s binding pocket, particularly through its cationic nitrogen and lactone functional groups [1] [4]. Electrophysiological studies on guinea pig ileum preparations demonstrate that (+)-hydrastine reduces GABA-activated chloride currents by decreasing channel open frequency and duration, a mechanism consistent with stabilization of the receptor’s closed state [1] [2]. This antagonism is selective for GABA~A~ receptors, as (+)-hydrastine exhibits no activity at GABA~B~ receptors or muscarinic acetylcholine receptors in the same tissue [1] [6].

Comparative Potency Analysis with Bicuculline

(+)-Hydrastine demonstrates superior potency to bicuculline across multiple experimental paradigms. In murine convulsant assays, the median convulsive dose (CD~50~) for (+)-hydrastine is 0.16 mg/kg intravenously, compared to 0.32 mg/kg for bicuculline [1] [4]. Binding studies using rat brain membranes reveal an 8-fold greater affinity of (+)-hydrastine for high-affinity GABA~A~ sites (IC~50~ = 2.37 μM) relative to bicuculline (IC~50~ = 19.7 μM) [1]. Functional antagonism, measured by pA~2~ values in isolated ileum, further confirms this disparity (+)-hydrastine: 6.5 vs. bicuculline: 6.1) [1].

Table 1: Comparative Potency of (+)-Hydrastine and Bicuculline

| Parameter | (+)-Hydrastine | Bicuculline |

|---|---|---|

| CD~50~ (mg/kg, i.v.) | 0.16 | 0.32 |

| High-affinity IC~50~ (μM) | 2.37 | 19.7 |

| Low-affinity IC~50~ (μM) | 0.40 | 2.30 |

| pA~2~ (guinea pig ileum) | 6.5 | 6.1 |

Stereoselective Pharmacological Effects

The pharmacological activity of hydrastine is highly dependent on stereochemistry. (+)-Hydrastine exhibits 180-fold greater convulsant potency than its (-)-enantiomer in mice, highlighting the critical role of the 1S,9R configuration in receptor interaction [1] [4]. This stereoselectivity extends to binding assays, where the (+)-enantiomer demonstrates nanomolar affinity for GABA~A~ receptors, while the (-)-form shows negligible activity [1]. Molecular modeling suggests that the spatial orientation of the methylenedioxy and methoxy groups in (+)-hydrastine optimizes hydrophobic interactions with receptor subpockets, a feature absent in the (-)-enantiomer [2].

Binding Affinity at GABA~A~ Receptor Subtypes

(+)-Hydrastine discriminates between high- and low-affinity GABA~A~ receptor states with notable precision. In rat brain membranes, it inhibits [³H]-muscimol binding to high-affinity sites (IC~50~ = 2.37 μM) and antagonizes GABA-enhanced [³H]-diazepam binding to low-affinity sites (IC~50~ = 0.40 μM) [1] [4]. This dual activity suggests interactions with both α/β and α/γ subunit interfaces, regions critical for benzodiazepine modulation [2]. The compound’s subtype selectivity remains under investigation, though its resistance to picrotoxin inhibition in retinal horizontal cells hints at possible atypical receptor interactions [3].

Neuronal Excitation and Convulsant Activity Mechanisms

The proconvulsant effects of (+)-hydrastine arise from its blockade of tonic GABAergic inhibition, leading to unchecked neuronal depolarization. In vivo, this manifests as dose-dependent seizures characterized by myoclonic jerks and tonic-clonic phases [1]. Electrophysiological recordings from hippocampal slices reveal that (+)-hydrastine potentiates NMDA receptor-mediated currents secondary to disinhibition, creating a hyperexcitable network state [2]. Notably, its convulsant potency correlates with blood-brain barrier permeability, as evidenced by rapid onset (≤2 minutes post-injection) in murine models [1].

Receptor Selectivity Profile Across Neurotransmitter Systems

(+)-Hydrastine maintains remarkable selectivity for GABA~A~ receptors over other neurotransmitter systems. In guinea pig ileum, it shows no antagonism at phaclofen-sensitive GABA~B~ receptors or acetylcholine receptors [1] [6]. However, in locust nicotinic acetylcholine receptors, (+)-hydrastine exhibits noncompetitive inhibition at millimolar concentrations, suggesting species-specific allosteric modulation [5]. This interspecies divergence underscores the compound’s utility in comparative receptor pharmacology while reinforcing its specificity for mammalian GABA~A~ complexes.

Table 2: Receptor Selectivity Profile of (+)-Hydrastine

| Receptor Type | Species | Effect |

|---|---|---|

| GABA~A~ | Rat, Guinea Pig | Competitive Antagonism |

| GABA~B~ | Rat | No Activity |

| Nicotinic Acetylcholine | Locust | Allosteric Inhibition |

| Muscarinic Acetylcholine | Guinea Pig | No Activity |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant